1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one
Description
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one is a chalcone derivative characterized by a propenone backbone (C=O-CH=CH-) linking two substituted aromatic rings. The first phenyl group (R1) features a 6-hydroxy-2,3,4-trimethoxy substitution pattern, while the second phenyl group (R2) contains a 3-methoxy-4-(phenylmethoxy) moiety. The molecular formula is C26H24O7, with a molecular weight of 448.47 g/mol.
Properties
Molecular Formula |
C26H26O7 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H26O7/c1-29-22-14-17(11-13-21(22)33-16-18-8-6-5-7-9-18)10-12-19(27)24-20(28)15-23(30-2)25(31-3)26(24)32-4/h5-15,28H,16H2,1-4H3/b12-10+ |
InChI Key |
RWVYVBJBUNEHLP-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparison
Pharmacological and Physicochemical Insights
Lipophilicity and Solubility :
- The target compound’s multiple methoxy groups increase lipophilicity compared to analogs with hydroxyl or fluorine substituents (e.g., C18H17FO4). However, the benzyloxy group in R2 may reduce aqueous solubility .
- Compounds with hydroxyl groups (e.g., C22H22O6) exhibit higher polarity but lower metabolic stability due to susceptibility to glucuronidation .
Biological Activity :
- Trimethoxyphenyl analogs (e.g., C19H20O4) are associated with microtubule inhibition and anticancer activity, resembling combretastatin derivatives .
- The fluorine-substituted compound (C18H17FO4) may exhibit enhanced bioavailability and receptor binding due to fluorine’s electronegativity .
Synthetic Accessibility :
- The target compound’s benzyloxy group requires multi-step synthesis, including protection/deprotection strategies, whereas simpler analogs (e.g., C19H20O4) are synthesized via Claisen-Schmidt condensation .
Biological Activity
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one, commonly referred to as a curcumin analogue, has garnered attention in recent years for its diverse biological activities. This compound's structure suggests potential pharmacological properties, particularly in oncology and neuroprotection.
- Molecular Formula : C26H26O7
- Molecular Weight : 450.48 g/mol
- CAS Number : 1108-80-1
- IUPAC Name : (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-en-1-one
The compound features a complex arrangement of methoxy groups and a propenone structure that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that curcumin analogues exhibit significant anticancer properties. For instance, research has shown that compounds similar to 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one can inhibit the growth of various cancer cell lines.
- Mechanism of Action :
- Cell Line Studies :
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. It has been suggested that curcumin analogues can mitigate oxidative stress and inflammation in neuronal cells.
- Oxidative Stress Reduction :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of curcumin analogues similar to this compound:
Q & A
Q. What synthetic methodologies are commonly used to prepare chalcone derivatives with multiple methoxy and aryloxy substituents?
The Claisen-Schmidt condensation is a primary method for synthesizing such compounds. For example, substituted aldehydes react with hydroxyacetophenone derivatives in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature. Substituents on the aldehyde (e.g., 3-methoxy, phenylmethoxy groups) influence reaction efficiency and regioselectivity . Reaction optimization may involve adjusting solvent polarity, base strength, or temperature to enhance yield and purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this propenone derivative?
Structural confirmation relies on:
- 1H and 13C NMR : To identify proton environments (e.g., aromatic, methoxy, and α,β-unsaturated ketone protons) and carbon types. For example, the trans-configuration of the propenone moiety is confirmed by coupling constants (J ≈ 15–16 Hz) between the α and β protons .
- FT-IR : To detect carbonyl stretching (~1650 cm⁻¹) and hydroxyl/methoxy vibrations .
- Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What role do methoxy and phenylmethoxy substituents play in the compound’s reactivity?
Methoxy groups act as electron-donating substituents, stabilizing aromatic rings through resonance and directing electrophilic substitution. The phenylmethoxy group introduces steric bulk, potentially affecting crystallization behavior or intermolecular interactions. These substituents also influence solubility in polar solvents (e.g., ethanol, DCM) .
Q. How are purification challenges addressed for poly-substituted chalcones?
Common methods include:
- Column chromatography : Using silica gel with gradients of ethyl acetate/hexane to separate isomers or byproducts.
- Recrystallization : Ethanol or methanol are preferred due to the compound’s moderate polarity .
- Extraction : Liquid-liquid extraction with dichloromethane (DCM) and aqueous phases to remove unreacted starting materials .
Q. What are the critical parameters for reproducible synthesis?
Key factors include:
- Stoichiometric ratios : Excess aldehyde (1.1–1.5 equivalents) to drive the condensation reaction.
- Temperature control : Reactions conducted at 0–25°C to minimize side reactions.
- Base selection : NaOH or KOH in aqueous ethanol to deprotonate the acetophenone α-hydrogen .
Advanced Research Questions
Q. How can conflicting NMR data for structurally similar chalcones be resolved?
Contradictions in peak assignments (e.g., overlapping methoxy signals) are addressed by:
- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon interactions.
- X-ray crystallography : Definitive structural determination, as seen in studies of analogous compounds with resolved bond lengths and angles .
- Comparative analysis : Benchmarking against literature data for chalcones with analogous substitution patterns .
Q. What strategies optimize regioselectivity in propenone formation?
Regioselectivity is influenced by:
- Substituent positioning : Electron-donating groups (e.g., 4-methoxy) on the aldehyde enhance electrophilicity at the carbonyl carbon.
- Steric effects : Bulky groups (e.g., phenylmethoxy) may favor trans-configuration to minimize steric clash. Computational modeling (DFT) can predict favored tautomers or transition states .
Q. How do experimental design limitations impact data interpretation in stability studies?
Limitations include:
- Sample degradation : Prolonged reaction times or elevated temperatures may degrade sensitive groups (e.g., hydroxyl or methoxy). Stabilization via inert atmospheres (N2) or cooling (e.g., –85°C for sensitive intermediates) is critical .
- Matrix variability : Homogenizing samples and controlling humidity during crystallography prevents artifacts in structural data .
Q. What analytical approaches validate the compound’s bioactivity in mechanistic studies?
Advanced methods include:
Q. How are reaction yields improved for large-scale synthesis?
Scale-up challenges are mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
